4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid
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Overview
Description
4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a fluorine atom and a carboxylic acid group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-1-methyl-1H-indazole with a carboxylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1H-indazole-6-carboxylic acid
- 1-Methyl-1H-indazole-6-carboxylic acid
- 4-Fluoro-1H-indazole
Uniqueness
4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in various synthetic applications.
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
4-fluoro-1-methylindazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8-3-5(9(13)14)2-7(10)6(8)4-11-12/h2-4H,1H3,(H,13,14) |
InChI Key |
SRZXQVJJBUESDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
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